

Thiosildenafil-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Thiosildenafil-d3

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Thiosildenafil-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiosildenafil-d3**, a deuterated analog of Thiosildenafil. Thiosildenafil itself is an analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes its chemical properties, and based on the extensive research on its parent compounds, elucidates its probable mechanism of action, relevant signaling pathways, and applicable experimental protocols for its analysis.

Core Compound Data

Quantitative data for **Thiosildenafil-d3** and its non-deuterated counterpart, Thiosildenafil, are presented below for clear reference and comparison.



Property	Thiosildenafil-d3	Thiosildenafil
CAS Number	1216671-11-2[1][2]	479073-79-5[3][4]
Molecular Formula	C22H27D3N6O3S2[2]	C22H30N6O3S2[3][4]
Molecular Weight	493.66 g/mol [2]	490.64 g/mol [4]
Synonyms	5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione	5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6 -dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[3]

Presumed Mechanism of Action

Thiosildenafil is a structural analog of Sildenafil, with the key difference being the substitution of a sulfur atom for the oxygen atom in the carbonyl group of the pyrimidinone ring.[5] Given this structural similarity, Thiosildenafil and its deuterated form, **Thiosildenafil-d3**, are presumed to share the same primary mechanism of action as Sildenafil: the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[4][6][7]

PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, **Thiosildenafil-d3** would lead to an accumulation of cGMP. This, in turn, amplifies the nitric oxide (NO) signaling pathway, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[8]

Signaling Pathways

The signaling cascades influenced by Sildenafil are well-documented and are considered highly relevant to **Thiosildenafil-d3**. These pathways are critical in understanding its potential therapeutic effects and off-target activities.

Sildenafil's primary pathway involves the amplification of the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cGMP cascade.[8][9] Sexual stimulation leads to the release of NO,



which activates sGC to produce cGMP. Sildenafil prevents the breakdown of cGMP by PDE5, leading to prolonged smooth muscle relaxation.

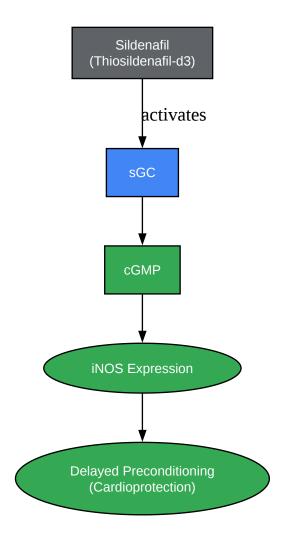


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Figure 1: NO/cGMP Signaling Pathway Inhibition by Thiosildenafil-d3.

Research has also demonstrated that sildenafil can stimulate the expression of other gaseous monoxide-generating enzymes, namely heme oxygenase-1 (HO-1) and inducible nitric oxide synthase (iNOS), through distinct signaling pathways.[9] The induction of iNOS contributes to cardioprotective effects.[10]



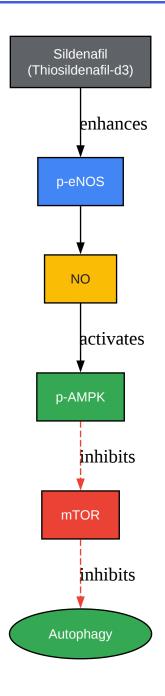


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Figure 2: Sildenafil-induced iNOS-dependent cardioprotective pathway.

Furthermore, sildenafil has been shown to modulate autophagy in the spinal cord through the eNOS-NO-AMPK-mTOR signaling pathway, suggesting potential neuroprotective roles.[11]





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Figure 3: Sildenafil-mediated autophagy signaling pathway.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and identification of thiosildenafil analogs from complex matrices, such as dietary supplements. These methods can be adapted for the analysis of **Thiosildenafil-d3** in various research contexts.



Sample Extraction

Objective: To extract thiosildenafil analogs from a solid matrix.

Methodology:

- Accurately weigh the sample material (e.g., contents of a capsule).
- Add a suitable organic solvent. Methanol or 95% ethanol have been shown to be effective.[5]
- Subject the mixture to ultrasonic shaking at room temperature for approximately 30 minutes to ensure thorough extraction.[5]
- Filter the mixture to separate the soluble extract from the solid matrix.
- The resulting filtrate can be used for further analysis or purification.

Isolation and Purification by Thin Layer Chromatography (TLC)

Objective: To isolate the compound of interest from the crude extract.

Methodology:

- Spot a portion of the filtrate onto a silica gel 60 F254 TLC plate.
- Develop the plate using an appropriate solvent system, such as chloroform: 95% ethanol (9:1, v/v).[5]
- Visualize the separated spots under UV light at 254 nm.
- Scrape the suspected spot corresponding to the thiosildenafil analog from the TLC plate.
- Extract the compound from the silica gel using a solvent like 95% ethanol with ultrasonic shaking.
- Dry the extract and attempt crystallization to obtain a purified solid.



Structural Identification

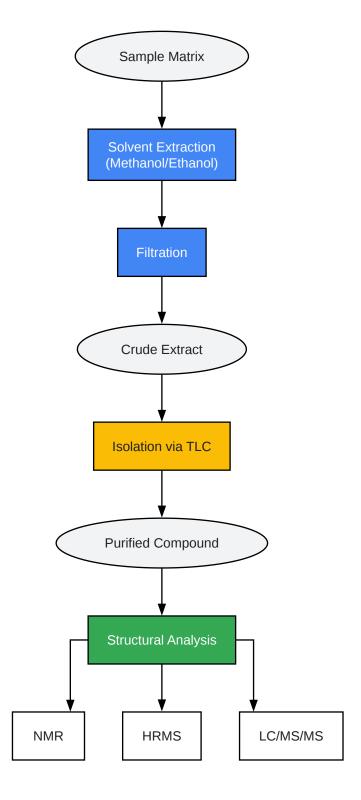
Objective: To confirm the chemical structure of the isolated compound.

Methodology: A combination of spectroscopic and spectrometric techniques is required for unambiguous identification:

- High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores. A distinct UV absorption at 355 nm is characteristic of the thiolactam group in thionated analogs.[12]
- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For sensitive detection and fragmentation analysis, which can be used for quantification and confirmation in complex mixtures. A typical mobile phase could be methanol/0.25% formic acid (70:30) on a C18 column.[5]

The following diagram outlines the general workflow for the analysis of **Thiosildenafil-d3**.





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Figure 4: General workflow for the analysis of Thiosildenafil-d3.



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